1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is a synthetic chemical compound that has a variety of scientific applications. It has been used in laboratory experiments, medical research, and industrial processes. This compound is a fluorinated nitrobenzene, a type of aromatic compound with a single nitro group attached to the benzene ring. It has a molecular formula of C6H3BrF2NO2, and its molar mass is 220.04 g/mol. The compound is a colorless solid at room temperature and has a boiling point of 218.9 °C.
Scientific Research Applications
1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene has a wide range of scientific applications. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used as a starting material for the synthesis of other fluorinated compounds. The compound has been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of polymers and other materials. Additionally, it has been used in the synthesis of dyes and other pigments.
Mechanism Of Action
The mechanism of action of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene is not well understood. However, it is believed that the compound acts as an electron-withdrawing group in organic reactions, allowing for the formation of reactive intermediates. Additionally, the compound is believed to act as an acid catalyst in a variety of reactions, allowing for the formation of various products.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene are not well understood. The compound is not known to be toxic or to have any adverse effects on the human body. However, it is important to note that the compound is not approved for use in humans and should be handled with caution in the laboratory.
Advantages And Limitations For Lab Experiments
1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene has several advantages for use in laboratory experiments. The compound is relatively inexpensive and can be easily synthesized in the laboratory. Additionally, the compound is stable and can be stored for long periods of time. The compound is also relatively non-toxic and has few side effects.
However, there are some limitations to the use of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene in laboratory experiments. The compound has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive and may be difficult to use in certain reactions.
Future Directions
The potential applications of 1-bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene are vast and varied. The compound could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the manufacture of polymers and other materials. Additionally, it could be used in the synthesis of dyes and other pigments. Furthermore, the compound could be used in the development of new catalysts and reagents for use in organic synthesis. Finally, the compound could be used in the development of new materials for use in medical and industrial applications.
properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-5-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)6(15-7(10)11)2-5(3)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNYVTXGFTRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-difluoromethoxy-5-fluoro-2-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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